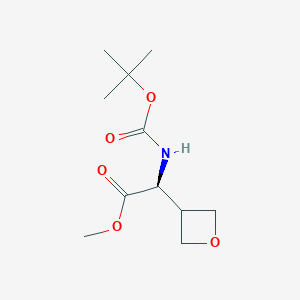
Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate, 95% (MTBA) is an organic compound that is widely used in scientific research. It is a versatile and useful reagent for many chemical and biochemical reactions. MTBA has many applications in the laboratory, and its properties make it an ideal reagent in organic synthesis.
Mécanisme D'action
MTBA acts as a leaving group in organic synthesis. It is a nucleophilic reagent and reacts with electrophiles to form new covalent bonds. The reaction is reversible and can be used to synthesize a variety of compounds. The reaction is also used in the synthesis of peptides, proteins, and other organic compounds.
Biochemical and Physiological Effects
MTBA has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have an inhibitory effect on the production of nitric oxide, a compound involved in inflammation. In addition, MTBA has been shown to reduce the activity of enzymes involved in the production of free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
MTBA has a number of advantages and limitations for laboratory experiments. One advantage is that it is a stable reagent and is not easily degraded. It is also highly soluble in a variety of organic solvents, making it ideal for use in a variety of laboratory applications. In addition, it is relatively inexpensive and easy to obtain. However, it is important to note that MTBA is a toxic compound and should be handled with care.
Orientations Futures
There are a number of potential future directions for MTBA. One potential direction is the development of new synthetic methods for its use in the synthesis of peptides, proteins, and other organic compounds. In addition, further research could be conducted to explore its potential for use in drug discovery and development. Finally, further studies could be conducted to explore its potential uses in the synthesis of polymers materials and in the production of nanomaterials.
Méthodes De Synthèse
MTBA is synthesized through a process known as the Mitsunobu reaction. This reaction involves the use of a tert-butyloxycarbonyl (Boc) protecting group, an oxetan-3-yl leaving group, and a phosphine catalyst to form MTBA. The reaction is carried out in the presence of an organic solvent such as dichloromethane or dimethyl sulfoxide (DMSO). The reaction is simple and efficient, and yields high yields of MTBA.
Applications De Recherche Scientifique
MTBA is used in a variety of scientific research applications. It is used for the synthesis of peptides, proteins, and other organic compounds. It is also used in the synthesis of small molecules, such as drugs and other bioactive compounds. MTBA is also used in the synthesis of nucleotides and in the synthesis of complex natural products. In addition, it is used in the preparation of organometallic compounds and in the synthesis of polymers materials.
Propriétés
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEKGWYJXBGAMG-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1COC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)
![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)
![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, 90%](/img/structure/B6351312.png)



![N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide; 95%](/img/structure/B6351332.png)
![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)



![tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B6351365.png)
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B6351383.png)